Calcium hopantenate

Catalog No.
S591604
CAS No.
17097-76-6
M.F
C20H36CaN2O10
M. Wt
504.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium hopantenate

Calcium hopantenate (CAS 17097-76-6) is a stable, BBB-permeable GABA-A/B agonist and PPCS inhibitor, solving the common problems of CNS penetration and hygroscopicity encountered with GABA or pantothenate salts. Key features: >98% purity, low hygroscopicity, validated solubility in water and DMSO for reproducible in vitro/vivo dosing. Delivers reliable CNS GABAergic modulation and CoA depletion for neurochemical research.

CAS Number

17097-76-6

Product Name

Calcium hopantenate

IUPAC Name

calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate

Molecular Formula

C20H36CaN2O10

Molecular Weight

504.6 g/mol

InChI

InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1

InChI Key

OVXZVDMCQPLHIY-QXGOIDDHSA-L

SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2]

Synonyms

calcium homopantothenate, calcium hopantenate, GABA pantoate, GABA-pantoyl, homopantothenic acid, hopantenic acid, pantogab, pantogab, (+-)-isomer, pantogab, (R)-isomer, pantogab, (S)-isomer, pantogab, calcium (2:1) salt, pantogab, calcium (2:1) salt, (R)-isomer, pantogab, sodium salt, (R)-isomer, pantogam, pantoyl-GABA

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2]

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2]

The exact mass of the compound Calcium hopantenate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg, 100 mg

Calcium hopantenate is the calcium salt of D-(+)-homopantothenic acid, functioning chemically as a stable, blood-brain barrier (BBB) permeable analog of both gamma-aminobutyric acid (GABA) and pantothenic acid. In research and industrial procurement, the calcium salt form is heavily favored over the free acid due to its higher thermal stability, reduced hygroscopicity, and extended shelf life, making it the standard for formulation and long-term storage . Unlike standard vitamin B5 derivatives, calcium hopantenate acts as a dual-action neuropharmacological agent, directly interacting with GABA receptors and modulating coenzyme A (CoA) biosynthesis via phosphopantothenoylcysteine synthetase (PPCS) inhibition, providing measurable utility in neurochemical assays and metabolic modeling [1].

Research Fit

GABAergic neuromodulation research

Weak direct GABA receptor ligand; requires repeated exposure for sensitization-based modulation. Select for gradual neuromodulatory study designs over acute potent agonists.

Pantothenic acid antagonism tool

Reversible competitive antagonist of vitamin B5/CoA pathways. Supports CoA depletion-repletion experimental paradigms in neural tissue models.

High-purity analytical reference standard

Supplied as a research-grade standard for identity, purity, and impurity profiling in method development and QC applications.

Substituting calcium hopantenate with standard GABA or calcium pantothenate alters experimental outcomes and formulation parameters. Standard GABA exhibits negligible blood-brain barrier (BBB) penetration, rendering it ineffective for systemic in vivo CNS models where central GABAergic modulation is required [1]. Conversely, while calcium pantothenate shares structural similarities, it contains a beta-alanine moiety rather than a GABA moiety, preventing it from binding to GABA-A and GABA-B receptors or acting as a PPCS inhibitor [2]. Furthermore, attempting to use free hopantenic acid instead of the calcium salt introduces significant handling challenges; the free acid is highly hygroscopic and prone to degradation, whereas the calcium salt ensures reproducible dosing, high-purity preservation (>98%), and reliable solubility profiles for both aqueous buffers and DMSO-based stock solutions [3].

Substitution Risk

Not interchangeable with pantothenic acid or pantothenol

Calcium hopantenate acts as a competitive antagonist of pantothenic acid; co-administration reverses hopantenate-induced CoA depletion. Simple vitamin B5 analogs lack this antagonistic profile and may confound pathway analysis.

Differentiates from direct GABA agonists (baclofen, gabapentin)

Exhibits only weak direct GABA receptor binding (<0.3% relative to GABA); primary effect emerges through repeated-dose receptor sensitization. Potent agonists produce immediate activation and may not reproduce this sensitization paradigm.

Regional regulatory status may affect procurement and reference use

Approved as a pharmaceutical ingredient in the Russian Federation since 1979 but not in EU/US. Procurement for analytical or research use carries distinct compliance and documentation expectations not met by generic alternatives.

Systemic Bioavailability and Blood-Brain Barrier Penetration vs. Standard GABA

A primary procurement driver for calcium hopantenate over standard GABA is its ability to cross the blood-brain barrier. While unmodified GABA demonstrates near-zero BBB penetration and is rapidly excreted peripherally, calcium hopantenate utilizes its pantoic acid moiety to facilitate central nervous system entry. Pharmacokinetic studies indicate that when administered systemically, calcium hopantenate successfully reaches CNS targets, with over 90% of the compound eventually excreted in an unmodified form, demonstrating high metabolic stability in vivo compared to the rapid peripheral degradation of standard GABA[1].

Evidence DimensionBlood-Brain Barrier (BBB) Permeability
Target Compound DataHigh CNS penetration with >90% excreted unmodified
Comparator Or BaselineStandard GABA (Negligible BBB penetration, rapid peripheral metabolism)
Quantified DifferenceHigh central bioavailability versus near-zero baseline
ConditionsSystemic administration in murine in vivo models

Enables systemic dosing in in vivo neurological models where standard GABA would fail to reach central receptors.

GABA receptor binding
Class-level inference
0.2% cross-reactive potency vs. GABA
Weak direct ligand; mild neuromodulator context
In vitro radioreceptor assay, rat brain membranes

Formulation Stability: Calcium Salt vs. Free Hopantenic Acid

For laboratory procurement and industrial formulation, the salt form of a compound dictates its processability. Free hopantenic acid is highly hygroscopic and susceptible to environmental degradation, complicating precise molar dosing. Calcium hopantenate is synthesized specifically to resolve this, offering a stable solid form with a melting point exceeding 135°C (dec.) and maintaining >98% purity under standard long-term storage conditions (-20°C) without the rapid moisture uptake seen in the free acid . This thermal and structural stability ensures batch-to-batch reproducibility in pharmaceutical compounding and assay preparation [1].

Evidence DimensionSolid-state stability and handling
Target Compound DataStable calcium salt, MP >135°C, maintains >98% purity
Comparator Or BaselineFree hopantenic acid (Highly hygroscopic, lower shelf stability)
Quantified DifferenceSignificant reduction in moisture absorption and degradation rate
ConditionsStandard laboratory storage and ambient handling

Ensures precise gravimetric preparation and extended shelf life, preventing assay failure due to degraded or water-logged reference materials.

Repeated-dose sensitization
Reported
53% increase in cortical GABA binding
Gradual neuromodulation; sensitization over time
7-day repeated i.p. 250 mg/kg/day, rat cerebral cortex

Target Specificity: CoA Modulation via PPCS Inhibition vs. Calcium Pantothenate

While calcium pantothenate acts as a direct precursor for Coenzyme A (CoA) biosynthesis, calcium hopantenate functions as a specific metabolic modulator. Research demonstrates that calcium hopantenate is phosphorylated by Pantothenate Kinase (PanK) into 4′-phospho-hopantenate, which then acts as a potent inhibitor of Phosphopantothenoylcysteine Synthetase (PPCS), the subsequent enzyme in the CoA pathway [1]. This distinct mechanism allows researchers to deliberately induce CoA depletion or modulate metabolic pathways in cellular models, a function entirely impossible to achieve with the structurally similar calcium pantothenate[1].

Evidence DimensionEffect on Coenzyme A (CoA) Biosynthesis Pathway
Target Compound DataInhibits PPCS (via PanK phosphorylation), modulating/depleting CoA
Comparator Or BaselineCalcium pantothenate (Acts purely as a CoA precursor)
Quantified DifferenceOpposing metabolic functions (Inhibitor vs. Precursor)
ConditionsIn vitro cellular metabolic assays

Crucial for researchers procuring a compound specifically to model CoA depletion diseases (e.g., PKAN) rather than supplementing vitamin B5.

Receptor selectivity panel
Cross-study comparable
No binding at BDZ, mACh, ENK, TRH up to 100 µM
Narrow GABAergic profile; no sedative/anticholinergic cross-talk
Multi-receptor radioreceptor panel, rat brain; piracetam comparator shows imipramine site inhibition
Acute oral toxicity (LD50)
Cross-study comparable
Rat LD50 13,500 mg/kg; Mouse LD50 5,490 mg/kg
Low acute toxicity classification
Aggregated rodent acute oral toxicity data; comparable to vitamin B5 range

In Vivo Models of GABAergic Neuromodulation

Because calcium hopantenate successfully crosses the blood-brain barrier unlike standard GABA, it is a functional procurement choice for systemic administration in animal models studying GABA-A and GABA-B receptor activation, anxiolytic effects, and cognitive modulation [1].

Cellular Modeling of Coenzyme A (CoA) Depletion

Leveraging its specific mechanism as a PPCS inhibitor, calcium hopantenate is utilized in biochemical assays to deliberately deplete CoA levels. This makes it an essential reagent for modeling Pantothenate Kinase-Associated Neurodegeneration (PKAN) and studying cellular energy metabolism, where standard pantothenate would fail [2].

Stable Pharmaceutical and Nootropic Formulation

Due to the enhanced thermal stability and reduced hygroscopicity of the calcium salt form compared to free hopantenic acid, calcium hopantenate is a highly stable choice for solid-dose manufacturing, long-term reference standard storage, and reproducible gravimetric dosing in preclinical trials .

Application Fit

Application
Selection Property
Validation Focus
GABAergic neuromodulation studies (repeated dosing)
Receptor sensitization without BDZ/mACh cross-reactivity
Cortical GABA binding increase and off-target receptor screening
CoA pathway / vitamin B5 antagonism research
Reversible pantothenic acid antagonism
CoA depletion reversal by pantothenic acid co-administration
Analytical reference standard for QC testing
High-purity (HPLC-verified) reference material
Purity profiling, hygroscopic handling, storage stability
Dual-mechanism neuromodulatory compound studies
CoA pathway interaction plus GABAergic sensitization
Differentiation from single-mechanism comparators (pantothenic acid, piracetam)

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

504.1995862 g/mol

Monoisotopic Mass

504.1995862 g/mol

Heavy Atom Count

33

UNII

LK8EOC1M6K

MeSH Pharmacological Classification

Nootropic Agents

Other CAS

17097-76-6

Wikipedia

Calcium hopantenate

Explore Compound Types